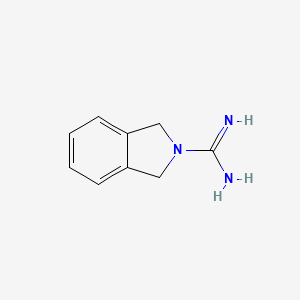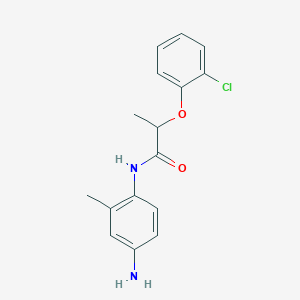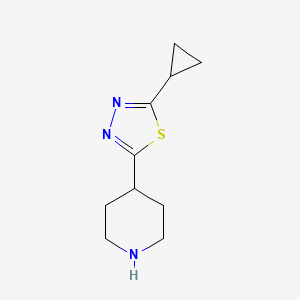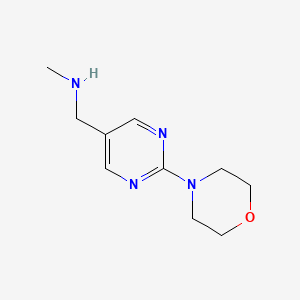
2H-Isoindole-2-carboximidamide, 1,3-dihydro-
Vue d'ensemble
Description
2H-Isoindole-2-carboximidamide, 1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activity and therapeutic applications. This compound belongs to the class of isoindoles, which are known for their diverse chemical and biological properties.
Applications De Recherche Scientifique
2H-Isoindole-2-carboximidamide, 1,3-dihydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has shown promise in therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Isoindoles have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . They are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .
Analyse Biochimique
Biochemical Properties
2H-Isoindole-2-carboximidamide, 1,3-dihydro- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can bind to proteins and alter their function, leading to changes in cellular processes. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity .
Cellular Effects
The effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response . By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity . For example, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can inhibit the activity of COX enzymes by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications of this compound and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- vary with different dosages in animal models . At low doses, this compound can effectively inhibit inflammation and reduce pain without causing significant adverse effects . At higher doses, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity. Animal studies have also shown that the pharmacokinetics of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can be influenced by factors such as age, sex, and genetic background .
Metabolic Pathways
2H-Isoindole-2-carboximidamide, 1,3-dihydro- is involved in several metabolic pathways, including those related to inflammation and cellular metabolism . This compound can interact with enzymes such as COX and lipoxygenase, which are involved in the metabolism of arachidonic acid . By inhibiting these enzymes, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can reduce the production of pro-inflammatory mediators and modulate the inflammatory response . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and influencing the levels of metabolites . These interactions highlight the complex role of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can bind to specific proteins, such as albumin, which can facilitate its distribution to different tissues . The localization and accumulation of this compound within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding the transport and distribution of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- is crucial for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can be localized to the mitochondria, where it can influence mitochondrial function and cellular metabolism . The subcellular localization of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- is an important factor in determining its biological activity and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of benzylic amines can be catalyzed by gold or palladium catalysts to yield the desired isoindole structure . Another method involves the intramolecular α-arylation of amino esters, which can be achieved under mild reaction conditions .
Industrial Production Methods
Industrial production of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Isoindole-2-carboximidamide, 1,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions
Major Products
The major products formed from these reactions include isoindolinone, isoindoline, and various substituted isoindole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family.
Isoindolinone: An oxidized derivative of isoindole.
Phthalimide: Another oxidized derivative with a similar structure.
Uniqueness
2H-Isoindole-2-carboximidamide, 1,3-dihydro- is unique due to its specific chemical structure and potential biological activity. Unlike other similar compounds, it exhibits a distinct set of chemical reactions and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
1,3-dihydroisoindole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9(11)12-5-7-3-1-2-4-8(7)6-12/h1-4H,5-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHAEVPMSNINKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)


![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)





![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)


